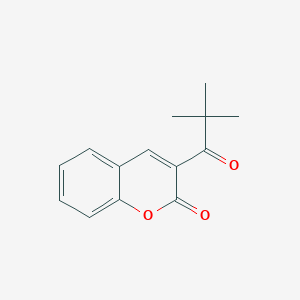
3-(2,2-Dimethylpropanoyl)chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-Dimethylpropanoyl)chromen-2-one, also known as DMC, is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of organic compounds that have been widely studied due to their diverse biological activities, including anti-inflammatory, antioxidant, anticoagulant, and anticancer properties. DMC has gained attention in recent years due to its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Wirkmechanismus
The exact mechanism of action of 3-(2,2-Dimethylpropanoyl)chromen-2-one is not fully understood, but it is thought to involve the modulation of various signaling pathways involved in cell growth, proliferation, and survival. It has been shown to activate the p38 MAPK pathway, which is involved in the regulation of cell death and survival. It has also been shown to inhibit the NF-kB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
3-(2,2-Dimethylpropanoyl)chromen-2-one has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cancer cell growth and proliferation, and the protection of neurons from oxidative stress and inflammation. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2,2-Dimethylpropanoyl)chromen-2-one in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. It is also relatively stable, which makes it suitable for long-term storage and use in experiments. However, one limitation of using 3-(2,2-Dimethylpropanoyl)chromen-2-one is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, further studies are needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research on 3-(2,2-Dimethylpropanoyl)chromen-2-one. One area of interest is the development of 3-(2,2-Dimethylpropanoyl)chromen-2-one-based therapies for cancer and neurodegenerative diseases. This may involve the optimization of its therapeutic potential through the identification of its molecular targets and the development of more potent analogs. Another area of interest is the investigation of its potential as a diagnostic tool for cancer and other diseases. This may involve the development of imaging agents that can target specific molecular markers in cancer cells. Overall, the research on 3-(2,2-Dimethylpropanoyl)chromen-2-one has the potential to lead to the development of novel therapies and diagnostic tools for various diseases.
Synthesemethoden
3-(2,2-Dimethylpropanoyl)chromen-2-one can be synthesized through a multi-step process involving the condensation of 3-acetyl-4-hydroxycoumarin with 2,2-dimethylpropanoic acid in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3-(2,2-Dimethylpropanoyl)chromen-2-one has been extensively studied for its various biological activities. In particular, it has shown promising results in cancer research, where it has been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of various signaling pathways. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
In addition to its anticancer properties, 3-(2,2-Dimethylpropanoyl)chromen-2-one has also been investigated for its potential neuroprotective effects. Studies have shown that it can protect neurons from oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
60211-71-4 |
|---|---|
Molekularformel |
C14H14O3 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
3-(2,2-dimethylpropanoyl)chromen-2-one |
InChI |
InChI=1S/C14H14O3/c1-14(2,3)12(15)10-8-9-6-4-5-7-11(9)17-13(10)16/h4-8H,1-3H3 |
InChI-Schlüssel |
XNOJFFUJDRUWDJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)C1=CC2=CC=CC=C2OC1=O |
Kanonische SMILES |
CC(C)(C)C(=O)C1=CC2=CC=CC=C2OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[[5-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]sulfanylmethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate](/img/structure/B289641.png)
![Ethyl [(4-chloro-2-quinazolinyl)sulfanyl]acetate](/img/structure/B289642.png)
![3-[(dimethylamino)methyl]-5-({[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B289644.png)
![5-({[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]sulfanyl}methyl)-3-(4-morpholinylmethyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B289645.png)
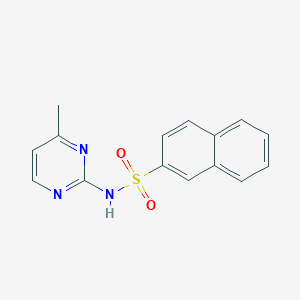
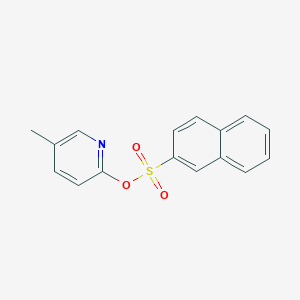
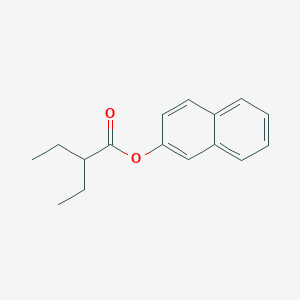

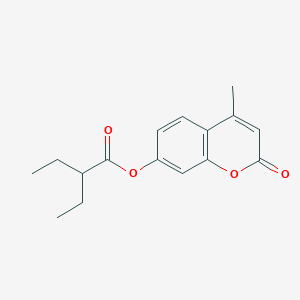




![[4-[3-Oxo-1-[4-(3-phenylpropanoyloxy)phenyl]-2-benzofuran-1-yl]phenyl] 3-phenylpropanoate](/img/structure/B289659.png)